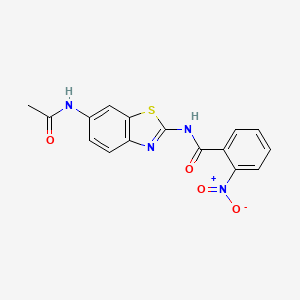

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-nitrobenzamide

Description

Properties

IUPAC Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O4S/c1-9(21)17-10-6-7-12-14(8-10)25-16(18-12)19-15(22)11-4-2-3-5-13(11)20(23)24/h2-8H,1H3,(H,17,21)(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVOJFGXUHBOIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetamido-1,3-benzothiazol-2-yl)-2-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

Acetylation: The amino group on the benzothiazole ring is acetylated using acetic anhydride to form the acetamido derivative.

Nitration: The final step involves the nitration of the benzamide derivative using a nitrating agent such as nitric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido group, leading to the formation of corresponding oxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

Oxidation: Formation of N-(6-acetamido-1,3-benzothiazol-2-yl)-2-nitrobenzamide oxides.

Reduction: Formation of N-(6-acetamido-1,3-benzothiazol-2-yl)-2-aminobenzamide.

Substitution: Various substituted benzothiazole derivatives depending on the substituent introduced.

Scientific Research Applications

Biological Activities

Research has identified several promising biological activities associated with N-(6-acetamido-1,3-benzothiazol-2-yl)-2-nitrobenzamide:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. The presence of the nitro group enhances its efficacy by facilitating interactions with bacterial enzymes or membranes.

- Anti-inflammatory Effects : Similar to other benzothiazole derivatives, this compound has shown potential anti-inflammatory properties. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.

- Antidiabetic Activity : There is emerging evidence that this compound may influence glucose metabolism and insulin sensitivity, making it a candidate for further investigation in diabetes management.

- Cancer Research : The compound's ability to interact with specific molecular targets suggests potential applications in cancer therapy. Its structural characteristics may allow for the modulation of pathways involved in tumor growth and metastasis.

Case Study 1: Antimicrobial Activity Assessment

In a study evaluating the antimicrobial efficacy of this compound against various bacterial strains, results indicated significant inhibition zones compared to control groups. The compound was particularly effective against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Mechanism Exploration

A series of experiments demonstrated that this compound reduced pro-inflammatory cytokine levels in vitro. This indicates its potential utility in treating inflammatory diseases by modulating immune responses.

Case Study 3: Diabetes Management Trials

In preclinical trials involving diabetic animal models, administration of this compound resulted in improved glucose tolerance and insulin sensitivity. These findings warrant further exploration into its mechanisms and therapeutic applications in diabetes management.

Mechanism of Action

The mechanism of action of N-(6-acetamido-1,3-benzothiazol-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group may also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Acetamido vs. Methoxy : The 6-acetamido group (target compound) may improve solubility compared to 6-methoxy () or 6-nitro () substituents, which are more hydrophobic.

- Adamantyl and Trifluoromethyl : These groups () increase lipophilicity and metabolic stability, favoring blood-brain barrier penetration or prolonged half-life .

Key Research Findings

- Nitrobenzamide Derivatives : Compounds with 2-nitrobenzamide groups (e.g., ) consistently show enhanced bioactivity, likely due to strong electron-withdrawing effects and hydrogen-bond acceptor capacity .

- Benzothiazole Substitutions : 6-Acetamido (target) and 6-methoxy () substituents balance hydrophobicity and solubility, whereas 6-nitro () or 6-trifluoromethyl () groups prioritize target affinity and metabolic resistance.

- Hybrid Structures : Thiadiazole () or triazole () moieties introduce additional heterocyclic interactions, broadening activity spectra.

Biological Activity

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a compound belonging to the class of benzothiazole derivatives. It exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound's structure features a benzothiazole ring, an acetamido group, and a nitro group, which contribute to its diverse pharmacological properties.

Pharmacological Properties

Research indicates that this compound possesses various biological activities:

- Anti-inflammatory Effects : Similar to other benzothiazole derivatives, this compound has shown potential in reducing inflammation by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) involved in prostaglandin synthesis.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially effective against certain bacterial strains.

- Antidiabetic Potential : The compound has also been explored for its anti-diabetic effects, possibly through modulation of glucose metabolism.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound can bind to specific enzymes or receptors, inhibiting their activity. The nitro group may undergo bioreduction, forming reactive intermediates that interact with cellular components.

- Target Interaction : Its structural features allow it to interact with various molecular targets, which could modulate critical biological pathways relevant to disease processes .

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of Benzothiazole Core : This is achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

- Acetylation : The amino group on the benzothiazole ring is acetylated using acetic anhydride to form the acetamido derivative.

- Nitration : The final step involves the nitration of the benzamide derivative using a nitrating agent such as nitric acid.

Industrial Production Methods

In industrial settings, optimizing reaction conditions is crucial for improving yield and purity. This includes using catalysts and controlled temperatures to facilitate efficient reactions.

Case Study 1: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of this compound in rat models. Results indicated significant reductions in edema and inflammatory markers when administered at specific doses. The compound demonstrated an effective ED50 value comparable to established anti-inflammatory drugs.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial activity of this compound against various bacterial strains. The results showed promising activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| This compound | Contains a nitro group on the benzamide | Potential antimicrobial and anti-inflammatory activity |

| N-(6-acetamido-1,3-benzothiazol-2-yl)-4-bromobenzamide | Bromine substitution on the benzamide | Enhanced biological activity due to halogenation |

| N-(6-acetamido-1,3-benzothiazol-2-yl)-4-nitrobenzamide | Nitro group on different position | Investigated for similar pharmacological properties |

Q & A

Basic Research Questions

Q. What are the standard analytical methods for confirming the identity and purity of N-(6-acetamido-1,3-benzothiazol-2-yl)-2-nitrobenzamide in synthetic chemistry research?

- Methodological Answer : Identity confirmation typically involves a combination of spectroscopic techniques:

- IR Spectroscopy : Characteristic bands for functional groups (e.g., amide C=O at ~1682 cm⁻¹, aromatic C-C at 1523–1548 cm⁻¹) .

- NMR Spectroscopy : H and C NMR to resolve aromatic protons, acetamido groups, and nitrobenzamide moieties .

- UV Spectroscopy : Absorption maxima for nitro and benzothiazole groups .

- TLC : Purity assessment using silica gel GF254 plates with solvent systems like ethyl acetate/hexane .

- Purity Tests : Quantitative spectrophotometry at specific wavelengths (e.g., λ = 254 nm) and gravimetric analysis after crystallization .

Q. How is the solubility profile of this compound determined, and what solvents are commonly used in its purification?

- Methodological Answer : Solubility is assessed via pharmacopoeial methods using graded ethanol/water mixtures. The compound is typically soluble in polar aprotic solvents (e.g., DMSO, ethanol) but insoluble in water . Purification employs recrystallization from ethanol or column chromatography with silica gel and ethyl acetate/hexane eluents .

Q. What are the common synthetic routes for this compound, and how are reaction conditions optimized?

- Methodological Answer : Synthesis involves:

- Step 1 : Nitration of 2-nitrobenzoyl chloride followed by coupling with 6-acetamidobenzothiazol-2-amine under anhydrous conditions .

- Optimization : Reaction temperature (60–80°C), solvent (chloroform or THF), and catalysts (e.g., triethylamine) are critical. Progress is monitored via TLC, and yields are improved by slow crystallization .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies between spectroscopic data (e.g., NMR vs. IR) when characterizing this compound?

- Methodological Answer : Cross-validation using multiple techniques:

- X-ray Crystallography : Resolves ambiguities in bond assignments (e.g., distinguishing amide vs. nitro group conformers) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula when NMR/IR data conflict .

- Dynamic NMR : Detects rotameric equilibria or solvent-induced shifts in H spectra .

Q. How can SHELX software be applied to resolve challenges in the X-ray crystallographic refinement of this compound, particularly with twinned or high-resolution data?

- Methodological Answer :

- SHELXL : Refines anisotropic displacement parameters for high-resolution data; use

TWINandBASFcommands for twinned crystals . - Hydrogen Bonding Analysis : SHELXPRO interfaces with PLATON to validate intermolecular interactions (e.g., N–H⋯O/N contacts) .

- Example: A triclinic P1 space group with two independent molecules was resolved using SHELX, revealing H-bonded dimers and S⋯S interactions .

Q. What methodological approaches are employed to assess the biological activity of this compound against cancer cell lines, including IC50 determination?

- Methodological Answer :

- In Vitro Assays : MTT or SRB assays on HeLa, MCF7, and A549 cells with dose-response curves (72-hour exposure) .

- Mechanistic Studies : Flow cytometry for apoptosis (Annexin V/PI staining) and Western blotting for protein targets (e.g., caspases, Bcl-2) .

- Data Interpretation : IC50 values are calculated using nonlinear regression (GraphPad Prism) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological efficacy of benzothiazole derivatives like this compound?

- Methodological Answer :

- Functional Group Variation : Compare analogs with substituents like sulfonamide ( ) or pyrrolidine () to assess potency .

- Table 1 : SAR of Benzothiazole Derivatives

Q. How should researchers address contradictions in purity assessments between TLC and spectrophotometric methods?

- Methodological Answer :

- TLC Sensitivity : Use dual-wavelength UV detection (254/365 nm) and derivatization (e.g., ninhydrin for amines) .

- Spectrophotometric Calibration : Validate linearity (R² > 0.99) across 0.1–10 µg/mL and correct for baseline impurities .

- HPLC Cross-Check : C18 columns with acetonitrile/water gradients to resolve co-eluting impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.